molecular formula C17H18ClN3O5S2 B2684046 N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-64-5

N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2684046
CAS No.: 874804-64-5
M. Wt: 443.92
InChI Key: UTWAMZSGLRNSST-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzyl group at the N1 position and a 3-(thiophen-2-ylsulfonyl)oxazolidin-2-ylmethyl substituent at the N2 position. Oxalamides are known for their diverse biological activities, including antiviral, enzyme inhibitory, and flavor-enhancing properties .

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S2/c18-13-5-3-12(4-6-13)10-19-16(22)17(23)20-11-14-21(7-8-26-14)28(24,25)15-2-1-9-27-15/h1-6,9,14H,7-8,10-11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWAMZSGLRNSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazolidin-2-ylmethyl intermediate: This step involves the reaction of an appropriate oxazolidinone with a suitable alkylating agent under basic conditions.

    Introduction of the thiophen-2-ylsulfonyl group: This is achieved by reacting the intermediate with a thiophene sulfonyl chloride in the presence of a base.

    Coupling with 4-chlorobenzylamine: The final step involves the coupling of the intermediate with 4-chlorobenzylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxazolidinone ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced oxazolidinone derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 2: Melting Points and Spectral Data

Compound Name Melting Point (°C) Key Spectral Data (1H NMR/LC-MS) Source
N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide N/A Not available -
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) 186–187 δH 7.41 (d, 2H, Ar-H), 10.75 (s, 1H, NH)
N1-(4-Chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide (56) Not reported δH 7.40–7.36 (m, 2H, Ar-H), 9.33 (t, NH)
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) >210 δH 4.32–4.27 (m, 2H, CH2), 7.30–7.24 (m, 2H, Ar-H)

Key Observations:

  • Melting Points: Compounds with rigid substituents (e.g., adamantane in Compound 10) exhibited higher melting points (>210°C), likely due to enhanced crystalline packing .
  • NMR Signatures: The 4-chlorobenzyl group consistently produced aromatic proton signals near δH 7.40–7.36 in DMSO-d6 .

Metabolic and Toxicological Considerations

  • Metabolism: Oxalamides are typically metabolized via hydrolysis of the oxalyl backbone or oxidation of substituents (e.g., demethylation of methoxy groups) .

Biological Activity

N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chlorobenzyl moiety and a thiophenesulfonyl group, suggest diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H24ClN3O5SC_{21}H_{24}ClN_{3}O_{5}S and a molecular weight of 466.0 g/mol. It is classified as an oxalamide, which are derivatives of oxalic acid. The presence of functional groups such as sulfonyl and oxazolidin indicates its potential for various biological activities.

Key Structural Features

FeatureDescription
Molecular FormulaC21H24ClN3O5SC_{21}H_{24}ClN_{3}O_{5}S
Molecular Weight466.0 g/mol
CAS Number872862-56-1
Oxazolidin RingPresent
Chlorobenzyl GroupPresent
Thiophenesulfonyl GroupPresent

The precise mechanisms of action for this compound are not fully elucidated but are hypothesized to involve modulation of specific biological targets such as receptors or enzymes. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biological pathways.
  • Receptor Modulation : It may interact with specific receptors to exert its effects.
  • Antimicrobial Activity : Similar compounds have shown efficacy against multidrug-resistant bacteria.

Antimicrobial Properties

Research indicates that oxazolidinone derivatives, including those similar to this compound, possess antimicrobial properties. Linezolid, a well-known oxazolidinone, is used to treat multidrug-resistant gram-positive bacterial infections. The structural similarities suggest that this compound may exhibit similar antimicrobial activity.

Case Studies

  • Antibacterial Activity : A study demonstrated that oxazolidinone derivatives can inhibit the growth of resistant strains of Staphylococcus aureus. This suggests that this compound could be effective against similar pathogens.
    • Study Reference : Michalska et al. (2012), which discusses the efficacy of oxazolidinones against resistant bacterial strains.
  • Potential in Neurological Disorders : There is emerging evidence that certain oxazolidinones may have neuroprotective effects, potentially offering therapeutic benefits in treating anxiety disorders (Jindal et al., 2013).

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxazolidin Intermediate : Reaction of an appropriate oxazolidinone with an alkylating agent under basic conditions.
  • Introduction of the Thiophenesulfonyl Group : Achieved by reacting the intermediate with thiophene sulfonyl chloride in the presence of a base.
  • Final Coupling Step : Involves coupling with 4-chlorobenzylamine using coupling reagents like EDCI.

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